2-chloro-N-(3-chlorophenyl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(9-11)17-14(18)13(16)10-5-2-1-3-6-10/h1-9,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEDFKOZRMEQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 3 Chlorophenyl 2 Phenylacetamide
Direct Amide Bond Formation Strategies
The most direct approaches to 2-chloro-N-(3-chlorophenyl)-2-phenylacetamide focus on the construction of the amide linkage between a 3-chloroaniline (B41212) derivative and a 2-chloro-2-phenylacetic acid derivative.
Acylation of 3-Chloroaniline with 2-Chloro-2-phenylacetyl Chloride
A primary and classical method for the formation of the amide bond in the target molecule is the acylation of 3-chloroaniline with 2-chloro-2-phenylacetyl chloride. This reaction involves the nucleophilic attack of the amino group of 3-chloroaniline on the electrophilic carbonyl carbon of the acyl chloride.
In a typical laboratory setting, this acylation is often carried out in the presence of a base. The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, thereby driving the reaction to completion. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or an aqueous solution of a mild inorganic base like sodium acetate (B1210297). nih.gov The reaction is generally performed in an appropriate organic solvent, such as glacial acetic acid, at room temperature or with gentle heating. nih.gov
For instance, a general procedure for the synthesis of related 2-chloro-N-substituted-acetamides involves dissolving the aniline (B41778) derivative in a suitable solvent, followed by the dropwise addition of chloroacetyl chloride. nih.gov The reaction mixture is then stirred for a period to ensure complete reaction. The product can then be isolated by precipitation in ice-cold water, followed by filtration and recrystallization to yield the purified acetamide (B32628). nih.gov While this specific example uses chloroacetyl chloride, the methodology is directly applicable to the use of 2-chloro-2-phenylacetyl chloride.
| Aniline Derivative | Acylating Agent | Base/Solvent System | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Anilines/Amines | Chloroacetyl chloride | Glacial Acetic Acid/Sodium Acetate | 2 hours | nih.gov |
| Aqueous Amine | Chloroacetyl chloride | Aqueous | Overnight | ijpsr.info |
Modern organic synthesis offers a variety of advanced coupling reagents that can facilitate amide bond formation, often under milder conditions and with higher yields, particularly when dealing with less reactive anilines or sensitive substrates. These reagents activate the carboxylic acid (2-chloro-2-phenylacetic acid in this case) to form a highly reactive intermediate that is readily attacked by the amine.
Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgpeptide.com These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine to form the amide. peptide.com To increase efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides. peptide.com
Another important class of coupling reagents is the onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.net These reagents are known for their high efficiency and rapid reaction times. researchgate.net The choice of coupling reagent and reaction conditions, such as solvent and base, would be optimized to achieve the best results for the synthesis of this compound.
| Coupling Reagent | Common Additive | Mechanism of Action | Reference |
|---|---|---|---|
| DCC, EDC | HOBt, NHS | Forms O-acylisourea intermediate | wikipedia.orgpeptide.com |
| HATU, HBTU | - | Forms activated ester | researchgate.net |
Synthesis via Chloroacetamide Intermediates
Palladium-Catalyzed Coupling Approaches for Related Amides
Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. While not a direct acylation, these methods can be employed to construct the N-aryl bond of the acetamide. For instance, a palladium-catalyzed amidation could potentially couple an aryl halide (e.g., 1,3-dichlorobenzene) with 2-chloro-2-phenylacetamide. However, a more relevant application in the context of the target molecule is the α-arylation of a pre-formed chloroacetamide, which will be detailed in the following section.
Functional Group Transformations on Related Acetamide Precursors
This synthetic strategy involves the formation of a simpler acetamide precursor, followed by chemical modifications to arrive at the final product. A key example is the synthesis of 2-chloro-N-(3-chlorophenyl)acetamide, followed by the introduction of the α-phenyl group.
A highly effective method for this transformation is the Palladium-catalyzed α-arylation of 2-chloroacetamides. nih.govnih.gov This reaction, a variation of the Suzuki-Miyaura cross-coupling, allows for the formation of a carbon-carbon bond at the α-position of the acetamide. In this approach, 2-chloro-N-(3-chlorophenyl)acetamide would be reacted with a phenylboronic acid or a potassium phenyltrifluoroborate salt in the presence of a palladium catalyst and a suitable base. nih.gov
The use of organotrifluoroborate salts is particularly advantageous as it often allows for milder reaction conditions and tolerates a wider range of functional groups. nih.govnih.gov A typical catalytic system for this transformation might involve a palladium catalyst such as XPhos-Pd-G2 in the presence of a base like cesium carbonate. nih.gov This method avoids the use of strong bases and does not require the pre-formation of enolates, making it a versatile and practical approach for the synthesis of α-aryl amides. nih.gov
| Chloroacetamide Substrate | Arylating Agent | Catalyst System | Key Advantages | Reference |
|---|---|---|---|---|
| Secondary α-chloro amides | Potassium aryltrifluoroborates | XPhos-Pd-G2, Cs₂CO₃, Cu₂O | Avoids strong base, tolerates functional groups | nih.gov |
Introduction of the 3-Chlorophenyl Moiety
The formation of the N-(3-chlorophenyl) amide linkage is a crucial step in the synthesis. This is typically achieved via the acylation of 3-chloroaniline with a suitable carboxylic acid derivative. A widely employed and efficient method is the reaction of an amine with an acyl chloride, a variant of the Schotten-Baumann reaction. fishersci.it
One common synthetic route begins with the reaction between 3-chloroaniline and chloroacetyl chloride. nih.gov This approach not only introduces the required 3-chlorophenyl group onto the amide nitrogen but also concurrently establishes the 2-chloroacetamide (B119443) backbone, yielding the intermediate 2-chloro-N-(3-chlorophenyl)acetamide. This intermediate is pivotal for subsequent phenylation at the α-position.
The reaction is generally carried out by adding chloroacetyl chloride dropwise to a solution of 3-chloroaniline. nih.gov Various solvent and base systems can be employed to facilitate the reaction and neutralize the hydrochloric acid byproduct. For instance, the reaction can be conducted in glacial acetic acid using sodium acetate as the base, or in aqueous media. nih.govijpsr.info The use of a base like triethylamine or pyridine in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) is also a standard practice for this type of acylation. fishersci.itcommonorganicchemistry.com
Table 1: Reported Synthesis Conditions for 2-chloro-N-(3-chlorophenyl)acetamide
| Amine | Acylating Agent | Solvent / Base System | Yield (%) | Melting Point (°C) | Reference |
| 3-Chloroaniline | Chloroacetyl chloride | Glacial Acetic Acid / Sodium Acetate | 71 | 93-94 | nih.gov |
| m-Chloroaniline | Chloroacetyl chloride | Aqueous | 70.32 | 98-100 | ijpsr.info |
Halogenation at the α-Position
An alternative synthetic strategy involves the halogenation of a pre-formed N-(3-chlorophenyl)-2-phenylacetamide intermediate. This precursor would first be synthesized by reacting 3-chloroaniline with phenylacetyl chloride. The subsequent step, which is the focus of this section, is the selective chlorination at the α-position (the benzylic carbon).
The α-halogenation of amides and other carbonyl compounds is a fundamental transformation in organic synthesis. The reaction typically proceeds via the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic halogen source. nih.gov
A variety of chlorinating agents can be employed for this purpose, including:
Sulfuryl chloride (SO₂Cl₂): Often used for the α-chlorination of carbonyl compounds. The reaction can be initiated by radical initiators or performed under ionic conditions.
N-Chlorosuccinimide (NCS): A common and easy-to-handle reagent for electrophilic chlorination at the α-position of carbonyls, often catalyzed by acid. tcichemicals.com
Trichloroisocyanuric acid (TCCA): A cost-effective and stable reagent used for C-chlorination at the α-position of carboxyl compounds. nih.gov
The choice of reaction conditions, particularly whether they are acidic or basic, is critical. Acid catalysis promotes the formation of an enol, and chlorination generally stops after the introduction of a single halogen atom. This is because the electron-withdrawing nature of the newly added chlorine atom deactivates the enol toward further electrophilic attack. In contrast, base-promoted halogenation proceeds via an enolate intermediate. The resulting α-chloro product is more acidic than the starting material, which can lead to rapid subsequent halogenations if more than one α-hydrogen is present.
Phenylation at the α-Position
This synthetic approach involves the introduction of a phenyl group at the α-carbon of the 2-chloro-N-(3-chlorophenyl)acetamide intermediate, which is synthesized as described in section 2.2.1. This transformation is an α-arylation reaction, substituting the chlorine atom with a phenyl group.
Several methods can be considered for this step:
Friedel-Crafts Alkylation: This classic method involves treating an aromatic compound, in this case, benzene (B151609), with an alkylating agent in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgbyjus.com Here, 2-chloro-N-(3-chlorophenyl)acetamide would serve as the alkylating agent. The Lewis acid assists in generating a carbocation or a highly electrophilic carbocation-like species at the α-carbon, which is then attacked by the electron-rich benzene ring. libretexts.orgyoutube.com A significant challenge with amides is the potential for the Lewis acid to coordinate with the carbonyl oxygen or amide nitrogen, which can deactivate the catalyst or lead to side reactions.
Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful alternatives, such as the Suzuki-Miyaura cross-coupling reaction. A method has been developed for the palladium-catalyzed α-arylation of 2-chloroacetamides with aryltrifluoroborates. acs.org This reaction typically employs a palladium catalyst, a suitable ligand (e.g., XPhos), and a base to couple the α-chloroamide with a phenylboron reagent (like potassium phenyltrifluoroborate). This approach offers high functional group tolerance and milder reaction conditions compared to traditional Friedel-Crafts reactions. acs.org
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring process efficiency and scalability. For each of the proposed synthetic steps toward this compound, key parameters can be fine-tuned.
For the introduction of the 3-chlorophenyl moiety (amidation), critical factors include the choice of base, solvent, and temperature. The reaction between anilines and acyl chlorides is often rapid at room temperature. fishersci.itcommonorganicchemistry.com The selection of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), is crucial to prevent competition with the aniline nucleophile. The solvent can also play a significant role; while aprotic solvents like DCM and THF are common, recent green chemistry approaches have demonstrated efficient chloroacetylation in aqueous buffer systems, which can simplify workup procedures. tandfonline.comtandfonline.com
In the α-halogenation step, controlling the stoichiometry of the chlorinating agent is paramount to prevent over-reaction, especially under basic conditions. The choice of catalyst (for acid-catalyzed reactions) and reaction temperature can also influence the selectivity and rate of the reaction. For instance, organocatalytic methods have been developed for the highly selective α-chlorination of aldehydes, highlighting the importance of catalyst choice in controlling reactivity. nih.govorganic-chemistry.org
For the α-phenylation step, particularly in a Friedel-Crafts reaction, catalyst loading, temperature, and reaction time are key variables. The ratio of benzene (which often serves as both reactant and solvent) to the chloroacetamide can be increased to favor mono-alkylation over potential side reactions. In palladium-catalyzed cross-coupling reactions, the choice of ligand, base, and solvent system is critical for achieving high catalytic turnover and yield. acs.org Optimization studies for such reactions often involve screening various combinations of these components to identify the most effective system for the specific substrates involved. acs.org
Table 2: General Parameters for Optimization in Amide Synthesis and Substitution
| Synthetic Step | Parameter to Optimize | Potential Conditions / Reagents | Desired Outcome |
| Amidation | Base | Triethylamine, Pyridine, NaOAc, K₂CO₃ | Efficient HCl scavenging, high yield |
| Solvent | Dichloromethane, THF, Acetic Acid, Aqueous Buffer | Good reactant solubility, easy workup | |
| Temperature | 0 °C to Room Temperature | Control of exotherm, prevention of side reactions | |
| α-Halogenation | Reagent Stoichiometry | 1.0-1.1 equivalents of NCS, SO₂Cl₂, etc. | Selective mono-chlorination |
| Catalyst | Protic acids (e.g., H₂SO₄), Lewis acids | Efficient enol/enolate formation | |
| Solvent | Halogenated solvents, Acetic Acid | Compatibility with reagents, good solubility | |
| α-Phenylation | Catalyst (Friedel-Crafts) | AlCl₃, FeCl₃, Zeolites | Efficient carbocation generation |
| Catalyst (Cross-Coupling) | Pd(OAc)₂, XPhos-Pd-G2 | High catalytic activity and stability | |
| Base (Cross-Coupling) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Facilitation of transmetalation step | |
| Temperature | Variable (e.g., 25-100 °C) | Balance between reaction rate and catalyst decomposition |
Spectroscopic Characterization and Structural Elucidation of 2 Chloro N 3 Chlorophenyl 2 Phenylacetamide
Advanced Spectroscopic Techniques for Definitive Identification
Definitive identification of the compound is achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-chloro-N-(3-chlorophenyl)-2-phenylacetamide is expected to exhibit distinct signals corresponding to each unique proton environment. The amide proton (N-H) would typically appear as a singlet in the downfield region. The aromatic protons on the 3-chlorophenyl and phenyl rings would produce a complex series of multiplets. A key signal would be the singlet corresponding to the methine proton (CH-Cl) adjacent to the phenyl ring and the chloro group.
The ¹³C NMR spectrum provides information on the carbon skeleton. Characteristic signals would include those for the carbonyl carbon (C=O) of the amide group, which is typically found significantly downfield. The carbons of the two aromatic rings would appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the chloro substituent and the amide linkage. The methine carbon bonded to chlorine (CH-Cl) would also have a characteristic chemical shift.
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ ppm) | ¹³C NMR | Predicted Chemical Shift (δ ppm) |
|---|---|---|---|
| Amide (N-H) | ~8.5-10.5 (singlet) | Carbonyl (C=O) | ~165-170 |
| Aromatic (Ar-H) | ~7.0-8.0 (multiplets) | Aromatic (Ar-C) | ~115-140 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijpsr.infonih.gov The spectrum of this compound would display several characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹. The C=O stretching vibration (Amide I band) would appear as a strong absorption around 1650-1680 cm⁻¹. Other significant peaks include the N-H bend (Amide II band) near 1550 cm⁻¹, C-N stretching, and vibrations associated with the aromatic rings. The C-Cl stretching vibration typically appears in the fingerprint region between 600 and 800 cm⁻¹. ijpsr.info
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3200-3400 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C=O (Amide I) | Stretch | 1650-1680 |
| N-H (Amide II) | Bend | 1530-1570 |
| C=C (Aromatic) | Stretch | 1450-1600 |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis can reveal structural information; common fragmentation pathways for such amides include cleavage of the amide bond and loss of HCl. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
In the solid state, amide-containing molecules often adopt specific, low-energy conformations. For compounds structurally related to this compound, crystallographic studies frequently reveal that the amide functional group is nearly planar. nih.gov A common conformational feature is an anti orientation between the N-H and C=O bonds. nih.govnih.gov This arrangement is often favored as it minimizes steric hindrance and allows for efficient intermolecular hydrogen bonding. The relative orientations of the two phenyl rings and the chloroacetamide side chain are determined by torsional angles, which are influenced by crystal packing forces.
Table 3: Typical Hydrogen Bond Geometry in Related Amide Structures
| Bond | Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |
|---|
Note: Values are typical ranges observed in crystal structures of similar secondary amides.
Crystal Packing Analysis and Polymorphism
Detailed crystallographic studies for this compound are not extensively available in the referenced literature. However, a comprehensive analysis of the closely related analogue, 2-chloro-N-(3-chlorophenyl)acetamide , provides significant insight into the expected crystal packing and intermolecular forces that likely govern the supramolecular structure of the titular compound.
The crystal structure of 2-chloro-N-(3-chlorophenyl)acetamide has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁. The asymmetric unit of the structure contains two independent molecules that are oriented orthogonally to each other.
A defining feature of the crystal packing is the formation of infinite supramolecular chains through intermolecular hydrogen bonds. Specifically, the amide N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. These strong N—H⋯O interactions link the molecules head-to-tail, creating robust one-dimensional chains that propagate along the crystallographic a-axis.
There is no specific mention of polymorphic forms for 2-chloro-N-(3-chlorophenyl)acetamide or its studied analogues in the available literature. Polymorphism, the ability of a compound to exist in more than one crystal form, would be dependent on variations in these intermolecular packing arrangements and molecular conformations, potentially influenced by different crystallization conditions.
Comparative Spectroscopic and Structural Studies with Analogues
Comparing the spectroscopic and structural properties of the target compound with its analogues, such as 2-chloro-N-(3-chlorophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide , highlights the influence of substituent placement and the presence of the additional phenyl group on molecular characteristics.
Structural Comparison
While crystal structure data for this compound and 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide is not available, a comparison can be drawn between 2-chloro-N-(3-chlorophenyl)acetamide and the parent compound 2-chloro-N-phenylacetamide .
The crystal system and key conformational angles differ between these two analogues, demonstrating the impact of the chloro-substituent on the phenyl ring. 2-chloro-N-(3-chlorophenyl)acetamide crystallizes in an orthorhombic system, whereas 2-chloro-N-phenylacetamide crystallizes in a monoclinic system. In 2-chloro-N-phenylacetamide, the N-H and C=O bonds are also anti to each other, but the conformation of the chloroacetyl side chain differs, with the C-Cl and C=O bonds being syn to each other. In both structures, intermolecular N—H⋯O hydrogen bonds are the primary interaction responsible for the formation of infinite chains.
| Parameter | 2-chloro-N-(3-chlorophenyl)acetamide | 2-chloro-N-phenylacetamide |
|---|---|---|
| Molecular Formula | C₈H₇Cl₂NO | C₈H₈ClNO |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | Cc |
| a (Å) | 4.897 | 5.0623 |
| b (Å) | 17.379 | 18.361 |
| c (Å) | 21.484 | 9.115 |
| β (°) | 90 | 102.13 |
| Primary Packing Interaction | N—H⋯O Hydrogen Bonds | N—H⋯O Hydrogen Bonds |
Spectroscopic Comparison
Spectroscopic data, particularly NMR, reveals the electronic effects of substituents on the phenyl ring. A comparison of ¹H and ¹³C NMR spectral data for various N-(substituted phenyl)-2-chloroacetamides shows predictable shifts based on the electron-donating or electron-withdrawing nature of the substituent.
For instance, in the ¹³C NMR spectrum of 2-chloro-N-phenylacetamide , the carbonyl carbon (C=O) appears at approximately 164.9 ppm. The introduction of a chlorine atom at the meta-position of the phenyl ring would be expected to induce slight changes in the chemical shifts of the aromatic carbons due to its inductive and resonance effects. Similarly, moving the chlorine to the para-position, as in 2-chloro-N-(4-chlorophenyl)acetamide , would alter the electronic environment and thus the chemical shifts of the phenyl ring carbons in a different manner due to the direct resonance effect on the carbon attached to the nitrogen. The presence of the additional phenyl group in the primary compound, this compound, would introduce further complexity to the spectra, with additional signals corresponding to the second aromatic ring.
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
|---|---|
| 2-chloro-N-phenylacetamide | Cl-CH₂: 43.8, C=O: 164.9 |
| 2-chloro-N-(4-methylphenyl)acetamide | Cl-CH₂: 43.8, C=O: 164.6, CH₃: 20.7 |
| 2-chloro-N-(4-chlorophenyl)acetamide | Data indicates distinct aromatic signals influenced by the para-chloro substituent. |
Computational and Theoretical Chemistry Studies on 2 Chloro N 3 Chlorophenyl 2 Phenylacetamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometry of molecules. xisdxjxsu.asia DFT calculations have been widely applied to N-phenylacetamide derivatives to elucidate their molecular properties and reactivity. niscpr.res.inresearchgate.net Studies on related compounds often utilize the B3LYP functional with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy. niscpr.res.inresearchgate.net
The three-dimensional arrangement of atoms in 2-chloro-N-(3-chlorophenyl)-2-phenylacetamide is crucial for its properties. Experimental determination of its crystal structure via X-ray diffraction has provided precise geometric data for the solid state. nih.govresearchgate.net
In the crystalline form, the asymmetric unit of this compound contains two independent molecules which are oriented orthogonally to one another. nih.govresearchgate.net Key conformational features have been identified from these studies. The N—H bond adopts a conformation that is anti to the meta-chloro substituent on the phenyl ring. nih.govresearchgate.net This is a similar arrangement to that observed in the parent compound, N-(3-chlorophenyl)acetamide. nih.govresearchgate.net Furthermore, the carbonyl (C=O) bond is positioned anti to the N—H bond. nih.govresearchgate.net
Computational DFT calculations typically begin with the experimental X-ray geometry and perform an optimization to find the minimum energy structure in the gas phase. iucr.orgnih.gov This process allows for the analysis of an isolated molecule, free from the packing forces present in a crystal lattice. iucr.orgnih.gov Such calculations can confirm the stability of the experimentally observed conformation and explore the broader conformational landscape to identify other potential low-energy structures.
Table 1: Key Conformational Features of this compound in the Solid State
| Feature | Description |
|---|---|
| N-H Bond Orientation | anti to the meta-chloro substituent on the phenyl ring. nih.govresearchgate.net |
| C=O Bond Orientation | anti to the N-H bond. nih.govresearchgate.net |
| Asymmetric Unit | Contains two independent, orthogonally arranged molecules. nih.govresearchgate.net |
The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net These frontier orbitals determine how a molecule interacts with other species; the HOMO is related to the electron-donating ability, while the LUMO relates to the electron-accepting ability. researchgate.net
For N-phenylacetamide derivatives, DFT calculations show that the HOMO is typically localized on the phenyl ring and the amide group, while the LUMO is often distributed over the phenyl ring system. iucr.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, charge delocalization, and intramolecular interactions. researchgate.net This analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which stabilizes the molecule. researchgate.net
Table 2: Frontier Molecular Orbital (HOMO-LUMO) Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Related to ionization potential; indicates electron-donating character. researchgate.net |
| LUMO Energy | ELUMO | Related to electron affinity; indicates electron-accepting character. researchgate.net |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scispace.com |
DFT calculations are a reliable method for predicting the spectroscopic properties of molecules. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated for the optimized molecular geometry. researchgate.net The theoretical vibrational wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental spectra. researchgate.net This comparison aids in the detailed assignment of vibrational modes, such as the characteristic stretching frequencies of the C=O and N-H bonds. ekb.eg
The electronic absorption properties, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov For aromatic amides, the strong absorption bands in the UV region are typically assigned to π–π* electronic transitions within the phenyl rings and the amide group. iucr.orgnih.gov The calculations provide the maximum absorption wavelength (λmax) and the oscillator strength, which corresponds to the intensity of the absorption. nih.gov
Table 3: Examples of Theoretically Predicted Spectroscopic Data for Acetamides
| Spectroscopic Data | Predicted Information | Computational Method |
|---|---|---|
| Vibrational Frequencies | Wavenumbers and potential energy distribution (PED) for IR and Raman bands. researchgate.net | DFT (e.g., B3LYP/6-311G(d,p)) |
| UV-Vis Absorption | Maximum absorption wavelength (λmax) and oscillator strength (f) for electronic transitions. nih.gov | TD-DFT |
Molecular Dynamics Simulations for Dynamic Behavior
For a molecule like this compound, an MD simulation could reveal how its conformation changes in an aqueous environment compared to the gas phase or solid state. It would also provide detailed information on the formation and lifetime of hydrogen bonds with surrounding water molecules, which can influence the molecule's solubility and stability.
Structure-Reactivity and Structure-Property Relationship Predictions
Computational chemistry is instrumental in predicting the reactivity and properties of molecules through the calculation of various descriptors. These descriptors, derived from the electronic structure, help in establishing structure-activity relationships (SAR).
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. xisdxjxsu.asia It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (sites for electrophilic attack) and electron-poor (sites for nucleophilic attack). researchgate.net
Table 4: Key Reactivity Descriptors Calculated from DFT
| Descriptor | Definition | Interpretation |
|---|---|---|
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Higher hardness correlates with lower reactivity. researchgate.net |
| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. | Governs the direction of charge transfer. researchgate.net |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a species. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites of chemical attack. xisdxjxsu.asiaresearchgate.net |
Chemical Reactivity and Transformation Pathways of 2 Chloro N 3 Chlorophenyl 2 Phenylacetamide
Nucleophilic Substitution Reactions at the α-Chlorine Center
The carbon atom attached to both the chlorine atom and the phenyl group is highly activated towards nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring, coupled with the ability of chlorine to act as a good leaving group, facilitates substitution reactions.
The α-chlorine atom in 2-chloro-N-(3-chlorophenyl)-2-phenylacetamide can be readily displaced by oxygen-based nucleophiles.
Hydroxylation: In the presence of water or hydroxide (B78521) ions, the compound is expected to undergo hydrolysis to yield 2-hydroxy-N-(3-chlorophenyl)-2-phenylacetamide. This reaction typically proceeds via an SN2 mechanism, involving the backside attack of a hydroxide ion on the electrophilic carbon, leading to the inversion of stereochemistry if the carbon is chiral.
Alkoxylation: Similarly, reaction with alcohols or alkoxides results in the formation of α-alkoxy amides. The choice of alcohol or alkoxide determines the nature of the alkoxy group introduced. These reactions are often carried out under basic conditions to deprotonate the alcohol, thereby increasing its nucleophilicity.
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| This compound | Hydroxide (OH⁻) | 2-hydroxy-N-(3-chlorophenyl)-2-phenylacetamide | Hydroxylation |
| This compound | Alkoxide (RO⁻) | 2-alkoxy-N-(3-chlorophenyl)-2-phenylacetamide | Alkoxylation |
Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, can react with this compound to produce α-amino amides. The reaction with ammonia yields the primary α-amino amide, while primary and secondary amines produce the corresponding N-substituted α-amino amides. These reactions are fundamental in the synthesis of α-amino acid derivatives and other biologically relevant molecules.
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| This compound | Ammonia (NH₃) | 2-amino-N-(3-chlorophenyl)-2-phenylacetamide | Amination |
| This compound | Primary Amine (RNH₂) | 2-(alkylamino)-N-(3-chlorophenyl)-2-phenylacetamide | N-Alkylation |
| This compound | Secondary Amine (R₂NH) | 2-(dialkylamino)-N-(3-chlorophenyl)-2-phenylacetamide | N,N-Dialkylation |
Sulfur nucleophiles are generally more potent than their oxygen counterparts, and they readily react with α-chloroamides. Thiolates (RS⁻), generated from thiols in the presence of a base, can displace the chloride to form α-thio amides. These reactions are typically fast and efficient.
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| This compound | Thiolate (RS⁻) | 2-(alkylthio)-N-(3-chlorophenyl)-2-phenylacetamide | Thiolation |
Reactions Involving the Amide Functional Group
The amide linkage in this compound is a stable functional group but can undergo transformations under specific conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide ion on the carbonyl carbon. Both pathways ultimately lead to the formation of 2-chloro-2-phenylacetic acid and 3-chloroaniline (B41212).
Transamidation: This process involves the exchange of the amine portion of the amide with another amine. While challenging due to the stability of the amide bond, transamidation can be achieved, often with the use of catalysts, by reacting the amide with a high concentration of the incoming amine at elevated temperatures.
Reduction: The amide functional group can be reduced to an amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. The reaction reduces the carbonyl group to a methylene (B1212753) group (CH₂), converting the amide into a secondary amine, specifically N-(3-chlorobenzyl)(2-chloro-2-phenylethyl)amine.
Oxidation: The oxidation of amides is not a common transformation and generally requires specific and potent oxidizing agents. The outcome of such a reaction on this compound is not readily predictable without experimental data and would depend heavily on the reagents and conditions employed.
Electrophilic Aromatic Substitution Reactions on Phenyl Rings
The presence of two phenyl rings in this compound offers multiple sites for electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the existing substituents on each ring.
The N-(3-chlorophenyl) ring possesses two substituents: a chloro group and an acetamido group (-NHCOCH2Ph). The chloro group is a deactivating substituent that directs incoming electrophiles to the ortho and para positions relative to itself. organicchemistrytutor.comulethbridge.cawikipedia.org Conversely, the acetamido group is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. organicchemistrytutor.comcsun.eduunizin.org However, the bulky nature of the entire substituent may sterically hinder the ortho positions. The combined influence of these two groups determines the ultimate positions of electrophilic attack.
The second phenyl ring is part of the 2-phenylacetamide moiety. The acetamido group attached to this ring acts as a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group. organicchemistrytutor.comcsun.edu
Nitration: While specific studies on the nitration of this compound are not extensively documented in the reviewed literature, the directing effects of the substituents provide a basis for predicting the likely products. On the N-(3-chlorophenyl) ring, the activating effect of the acetamido group would likely dominate, directing nitration to the positions ortho and para to it.
Halogenation: Similarly, the halogenation of this compound would be expected to follow the directing effects of the substituents. On the N-(3-chlorophenyl) ring, substitution would be anticipated at the positions activated by the acetamido group and directed by the chloro group.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions. nih.govneliti.comasianpubs.org The success of these reactions on the phenyl rings of this compound would depend on the reactivity of the rings and the reaction conditions. The presence of deactivating groups can sometimes hinder these reactions. masterorganicchemistry.com
A summary of the expected directing effects is presented in the table below:
| Ring | Substituent | Directing Effect | Predicted Position of Electrophilic Attack |
| N-(3-chlorophenyl) | -Cl | ortho, para-directing, deactivating | Positions 2, 4, and 6 relative to the amide |
| N-(3-chlorophenyl) | -NHCOCH2Ph | ortho, para-directing, activating | Positions 2, 4, and 6 relative to the amide |
| 2-phenyl | -CH2CONH(C6H4Cl) | meta-directing, deactivating | Positions 3 and 5 on the phenyl ring |
Rearrangement Reactions
The structure of this compound allows for the possibility of several types of rearrangement reactions, leading to the formation of new structural isomers.
Rearrangement to N-Aryl Glycines: One notable transformation is the rearrangement of 2-chloro-N-aryl acetamides into N-aryl glycines. A study has demonstrated a one-pot synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate. This intermediate is then cleaved with ethanolic potassium hydroxide to yield the corresponding N-aryl glycine. nih.gov This process represents a formal rearrangement where the chloroacetamide is converted into a glycine derivative. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov
Photochemical Rearrangements: Aryl acetamides are known to undergo photochemical reactions, such as the photo-Fries rearrangement. This reaction typically involves the homolytic cleavage of the C-N bond, followed by the recombination of the radical pair to yield ortho- and para-amino ketones. researchgate.net While specific studies on the photochemical behavior of this compound are limited, it is plausible that it could undergo similar transformations under photolytic conditions.
Mechanistic Investigations of Key Transformation Reactions
Understanding the mechanisms of the reactions that this compound undergoes is essential for controlling the reaction outcomes and designing new synthetic pathways.
Mechanism of Nucleophilic Substitution at the α-Carbon: The chlorine atom on the α-carbon of the acetamide (B32628) moiety is susceptible to nucleophilic attack. Kinetic studies on the reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide have provided insights into the mechanism of this nucleophilic substitution. cognitoedu.org The results, including positive cross-interaction constants (ρXY) and inverse secondary kinetic isotope effects (kH/kD < 1.0), suggest a stepwise mechanism. This mechanism involves a rate-limiting expulsion of the chloride leaving group from a zwitterionic tetrahedral intermediate. cognitoedu.org It is proposed that a carbonyl addition to form the tetrahedral intermediate is followed by a bridged-type transition state for the expulsion of the chloride ion. cognitoedu.org
Applications in Organic Synthesis and Derivatives Research Based on 2 Chloro N 3 Chlorophenyl 2 Phenylacetamide
Role as a Versatile Synthetic Intermediate and Building Block
The core value of α-chloro-N-arylacetamides in organic synthesis lies in their function as electrophilic intermediates. The chlorine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. This reactivity is central to its role as a versatile building block for constructing larger, more intricate molecules.
Precursor for Complex Molecular Architectures
The 2-chloroacetamide (B119443) moiety is a key precursor for synthesizing a range of heterocyclic systems. The ease with which the chlorine atom can be substituted allows for the formation of new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, which are fundamental steps in ring-forming reactions.
For instance, research has demonstrated that N-aryl-2-chloroacetamides are crucial starting materials for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. nih.govacs.org In these syntheses, the chloroacetamide reacts with a sulfur nucleophile, such as a 2-mercaptonicotinonitrile (B1308631) derivative, to form a thioether intermediate. acs.org This intermediate can then undergo an intramolecular cyclization to yield the complex, fused-ring system of the thienopyridine. nih.govacs.org
Another significant application is in the synthesis of benzimidazole-containing scaffolds. nih.gov By reacting 2-chloro-N-substituted acetamides with 2-mercaptobenzimidazole, researchers have successfully synthesized series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov This reaction proceeds via a nucleophilic substitution where the sulfur atom of the mercaptobenzimidazole displaces the chloride on the acetamide (B32628) backbone, effectively linking the two molecular fragments. nih.gov The versatility of the N-aryl group allows for the creation of a large library of derivatives based on this common reaction.
Utility in the Synthesis of Pharmacologically Relevant Scaffolds
Many of the complex molecules built from 2-chloro-N-arylacetamide precursors are themselves scaffolds of significant pharmacological interest. The resulting structures often form the core of molecules designed for various therapeutic targets.
Thieno[2,3-b]pyridines, for example, are recognized for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Therefore, the utility of chloroacetamides as precursors for this scaffold directly contributes to the development of new potential therapeutic agents.
Similarly, the benzimidazole (B57391) ring system is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs. Derivatives synthesized from chloroacetamide precursors have been specifically investigated for their potential as antidepressant agents. nih.gov In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were designed and synthesized, with several compounds showing moderate to good antidepressant activity in preclinical models. nih.gov Other studies have explored the antifungal activity of simple chloroacetamides like 2-chloro-N-phenylacetamide, suggesting that the core moiety itself can contribute to biological activity. nih.gov
Design and Development of Novel Derivatives
The 2-chloro-N-(3-chlorophenyl)-2-phenylacetamide structure offers multiple points for modification, allowing chemists to systematically alter its properties in search of enhanced activity or other desirable characteristics. This process involves creating libraries of related compounds by varying substituents on the aromatic rings or altering the core structure itself.
Systematic Structural Modifications (e.g., varying N-aryl substituents, α-substituents)
A primary strategy for developing novel derivatives is the systematic modification of the N-aryl substituent. The standard synthesis of N-aryl-2-chloroacetamides involves the reaction of chloroacetyl chloride with a substituted aniline (B41778). nih.govijpsr.inforesearchgate.net This straightforward and high-yielding reaction allows for the incorporation of a wide variety of functional groups onto the N-phenyl ring. Researchers have synthesized large series of these compounds with electron-donating and electron-withdrawing groups at different positions to explore structure-activity relationships. ijpsr.inforesearchgate.net
The table below presents a selection of N-substituted 2-chloroacetamides synthesized from chloroacetyl chloride and various anilines, demonstrating the chemical diversity that can be achieved.
| N-Aryl Substituent | Resulting Compound Name | Yield (%) | Reference |
|---|---|---|---|
| 3-chlorophenyl | 2-chloro-N-(3-chlorophenyl)acetamide | 70.32 | ijpsr.info |
| phenyl | 2-chloro-N-phenylacetamide | 79 | nih.gov |
| 2-methylphenyl | 2-chloro-N-(2-methylphenyl)acetamide | 72 | nih.gov |
| 2-methoxyphenyl | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62 | ijpsr.info |
| 4-hydroxyphenyl | 2-chloro-N-(4-hydroxyphenyl)acetamide | 72 | neliti.com |
Modification at the α-carbon (the carbon bearing the chlorine) is another key synthetic avenue. While much of the literature focuses on analogues where the α-substituent is hydrogen, the title compound features an α-phenyl group. Such compounds can be synthesized using 2-chloro-2-phenylacetyl chloride as the acylating agent instead of chloroacetyl chloride. mdpi.com This modification significantly alters the steric and electronic properties of the molecule, introducing a bulky, hydrophobic group at a key position, which can profoundly impact biological activity.
Exploration of Bioisosteric Replacements
Bioisosterism is a strategy in medicinal chemistry where one functional group or atom in a biologically active molecule is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.com This is done to improve potency, enhance selectivity, alter metabolic stability, or reduce toxicity. chem-space.com For a scaffold like this compound, several bioisosteric replacements could be explored.
Phenyl Ring Mimics: The two phenyl rings could be replaced with other aromatic or non-aromatic cyclic systems to modulate properties like solubility and metabolic stability. Nonclassical bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been successfully used as phenyl ring mimics in other drug discovery programs. nih.gov
Amide Bond Isosteres: The amide bond is crucial for the structure but can be susceptible to hydrolysis by proteases in the body. Replacing the amide with a more stable isostere, such as a triazole or a sulfonamide, is a common strategy to improve the pharmacokinetic profile of a drug candidate.
Halogen Replacement: The chloro substituents could be replaced with other halogens (e.g., F, Br) or with groups like trifluoromethyl (CF₃) or cyano (CN) to fine-tune the electronic properties and binding interactions of the molecule.
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The reactive nature of the α-chloro group makes the chloroacetamide moiety an excellent linker for creating hybrid molecules. This approach involves covalently connecting the chloroacetamide scaffold to another distinct, often biologically active, molecule to create a single chemical entity with potentially synergistic or novel properties.
Research has shown the successful synthesis of hybrid molecules where an N-aryl acetamide unit is linked to a thienopyridine scaffold through a phenoxy ether bridge. acs.org In this design, the acetamide portion serves as a versatile anchor point. The synthesis involves reacting a bromoacetyl-functionalized phenoxy-N-arylacetamide with a mercaptonicotinonitrile, followed by cyclization. acs.org This creates a complex hybrid molecule where the properties of both the thienopyridine and the substituted acetamide can be combined.
The table below details examples of such complex hybrid molecules built using an acetamide linker.
| Compound Name | Key Moieties | Yield (%) | Reference |
|---|---|---|---|
| 3-Amino-4,6-diphenyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide | Thienopyridine, N-Aryl Carboxamide | 80 | acs.org |
| 2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(p-tolyl)acetamide | Thienopyridine, Phenoxy, N-Aryl Acetamide | 77 | nih.gov |
| 2-(4-(3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(4-chlorophenyl)acetamide | Thienopyridine, Phenoxy, N-Aryl Acetamide | 76 | acs.org |
Exploration of Structure-Reactivity and Structure-Property Correlations in Derivatives
The investigation of structure-reactivity and structure-property relationships is crucial for the rational design of new derivatives of 2-chloro-N-(3-chlorophenyl)acetamide with optimized characteristics. By systematically modifying the chemical structure and evaluating the resulting changes in reactivity and other properties, researchers can develop a deeper understanding of the molecular features that govern the compound's behavior. A primary tool in this exploration is the use of Quantitative Structure-Activity Relationship (QSAR) analysis, which seeks to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com
Research into a series of N-(substituted phenyl)-2-chloroacetamides has provided significant insights into these correlations. The biological activity of these compounds has been shown to vary considerably with the nature and position of the substituents attached to the phenyl ring. nih.gov These modifications influence key physicochemical parameters such as lipophilicity, electronic effects, and steric factors, which in turn dictate the molecule's interaction with biological targets.
Physicochemical Properties and Their Influence
The lipophilicity, often expressed as logP, is a critical parameter influencing a molecule's ability to cross biological membranes, such as the phospholipid bilayer of a cell. nih.gov Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that derivatives with higher lipophilicity tend to exhibit enhanced biological activity, particularly antimicrobial effects. For instance, halogenated substituents at the para-position of the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-bromophenyl) chloroacetamides, increase lipophilicity, which is believed to facilitate their passage through cell membranes. nih.gov
The Total Polar Surface Area (TPSA) is another key descriptor that correlates with a molecule's permeability. Compounds with TPSA values in an optimal range are predicted to have better cell permeability. For example, derivatives containing 4-COCH₃, 4-OH, 3-CN, and 4-CN groups were found to have TPSA values in a favorable range for high permeability. nih.gov
The following table summarizes key computed physicochemical properties for a selection of N-(substituted phenyl)-2-chloroacetamide derivatives, illustrating the impact of different substituents.
| Compound | Substituent | Lipophilicity (logP) | TPSA (Ų) |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | High | - |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | High | - |
| N-(3-bromophenyl)-2-chloroacetamide | 3-Br | High | - |
| N-(4-bromophenyl)-2-chloroacetamide | 4-Br | Highest | - |
| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-OH | Lowest | 46.17 - 52.89 |
| N-(4-acetylphenyl)-2-chloroacetamide | 4-COCH₃ | - | 46.17 - 52.89 |
| N-(3-cyanophenyl)-2-chloroacetamide | 3-CN | - | 46.17 - 52.89 |
| N-(4-cyanophenyl)-2-chloroacetamide | 4-CN | - | 46.17 - 52.89 |
| Data derived from a QSAR analysis of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides. nih.gov |
Impact of Substituent Position and Nature on Biological Activity
The position of the substituent on the phenyl ring is a determining factor for the biological activity of these derivatives. A study confirmed that the antimicrobial effectiveness of chloroacetamides varied significantly with the location of the substituent. nih.gov For example, halogenated para-substituted phenyl rings were found to be among the most active against Gram-positive bacteria like Staphylococcus aureus and MRSA, as well as the yeast Candida albicans. nih.gov This highlights a clear structure-property correlation where the electronic and steric effects of the substituent, dictated by its position, modulate the compound's biological profile.
The nature of the substituent also plays a vital role. Electron-withdrawing groups versus electron-donating groups can alter the electron density of the entire molecule, affecting its reactivity and ability to participate in intermolecular interactions, such as hydrogen bonding. The crystal structure analysis of related compounds like 2-chloro-N-phenylacetamide reveals that molecules are linked by N-H···O hydrogen bonds, forming infinite chains. researchgate.net The introduction of different substituents can influence the strength and geometry of these intermolecular forces, thereby affecting the solid-state properties of the compound. Similarly, in the crystal structure of 2-chloro-N-(3-chlorophenyl)acetamide itself, intermolecular N-H···O hydrogen bonds link the molecules into supramolecular chains. researchgate.net
The following table presents findings on the antimicrobial activity of various N-(substituted phenyl)-2-chloroacetamides against different microorganisms, demonstrating the structure-activity relationship.
| Compound | Effectiveness vs. S. aureus & MRSA | Effectiveness vs. E. coli | Effectiveness vs. C. albicans |
| All tested chloroacetamides | Effective | Less Effective | Moderately Effective |
| N-(4-chlorophenyl) chloroacetamide | Among the most active | - | - |
| N-(4-fluorophenyl) chloroacetamide | Among the most active | - | - |
| N-(3-bromophenyl) chloroacetamide | Among the most active | - | - |
| Findings are based on antimicrobial activity tests of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides. nih.gov |
Conclusion and Future Research Directions for 2 Chloro N 3 Chlorophenyl 2 Phenylacetamide
Summary of Synthetic Advances and Structural Insights
The synthesis of 2-chloro-N-(3-chlorophenyl)acetamide has been successfully achieved through the reaction of m-chloroaniline with chloroacetyl chloride. ijpsr.info This straightforward acylation reaction provides a reliable method for obtaining the target compound in good yield. ijpsr.info Characterization using infrared (IR) spectroscopy and mass spectrometry has confirmed the molecular structure, with key IR peaks indicating the presence of N-H (amide), C=O (amide), and C-Cl bonds. ijpsr.info
Significant advancements in understanding the three-dimensional structure of 2-chloro-N-(3-chlorophenyl)acetamide have been made through single-crystal X-ray diffraction studies. nih.gov These studies revealed that the asymmetric unit of the crystal structure contains two independent molecules. nih.gov In both molecules, the N-H bond adopts an anti conformation relative to the meta-chloro substituent on the phenyl ring. nih.gov Furthermore, the carbonyl (C=O) bond is oriented anti to the N-H bond. nih.gov This specific conformation influences the supramolecular assembly, where intermolecular N-H···O hydrogen bonds link the molecules into chains. nih.gov The study of related chloroacetamides has also shown that substitutions on the phenyl ring and the acetamide (B32628) side chain can significantly influence the crystal packing and molecular conformation. researchgate.netznaturforsch.com
Interactive Data Table: Physicochemical Properties of 2-Chloro-N-(3-chlorophenyl)acetamide
| Property | Value | Reference |
| Molecular Formula | C₈H₇Cl₂NO | nih.govsigmaaldrich.com |
| Molecular Weight | 204.05 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 98-100 °C | ijpsr.info |
| CAS Number | 2564-05-8 | nih.govsigmaaldrich.com |
Identification of Remaining Challenges in Synthesis and Characterization
While the primary synthesis of 2-chloro-N-(3-chlorophenyl)acetamide is well-established, several challenges and areas for improvement remain.
Yield Optimization and Green Chemistry Approaches: Although the current synthesis is effective, there is scope for optimizing reaction conditions to further improve yields and reduce reaction times. Exploring greener synthetic routes, such as using more environmentally benign solvents or catalytic methods, would be a valuable advancement.
Comprehensive Spectroscopic and Physicochemical Data: While basic characterization has been performed, a more comprehensive dataset is needed. This includes detailed analysis using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which is crucial for confirming the structure in solution and for quality control. nih.gov A thorough investigation of its solubility in various solvents and its thermal stability would also be beneficial for future applications.
Polymorphism Study: The existence of two independent molecules in the asymmetric unit of the reported crystal structure suggests the possibility of polymorphism. nih.gov A systematic study of crystallization conditions could reveal different crystalline forms, each with unique physical properties that could be important for material science applications.
Prospective Research Avenues for Advanced Chemical Transformations and Derivative Design
The chemical structure of 2-chloro-N-(3-chlorophenyl)-2-phenylacetamide offers several avenues for further research, particularly in the areas of advanced chemical transformations and the design of novel derivatives.
Nucleophilic Substitution Reactions: The presence of a reactive chloroacetyl group makes this compound an excellent substrate for a variety of nucleophilic substitution reactions. This could be exploited to synthesize a diverse library of derivatives by reacting it with different nucleophiles such as amines, thiols, and alcohols. Such derivatives could possess interesting biological or material properties. For instance, related 2-chloro-N-phenylacetamides have been used to synthesize compounds with potential anticancer and antimicrobial activities. chemicalbook.comchemicalbook.com
Design of Biologically Active Molecules: Phenylacetamide moieties are present in a range of biologically active compounds. iucr.org Future research could focus on designing and synthesizing derivatives of this compound with potential applications in medicinal chemistry. For example, similar structures have been investigated as antidepressant agents and for their antimicrobial properties. nih.govnih.gov Computational studies, such as molecular docking, could be employed to guide the design of new derivatives targeting specific biological pathways.
Development of Novel Ligands and Materials: The amide functionality and the aromatic rings in the molecule provide potential coordination sites for metal ions. This suggests that it could be used as a building block for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). Furthermore, the structural features of this compound could be modified to create new organic materials with specific electronic or photophysical properties.
Q & A
What are the optimized synthetic routes for 2-chloro-N-(3-chlorophenyl)-2-phenylacetamide, and how can reaction yields be improved?
Answer:
A common approach involves a multi-step synthesis starting with substituted aromatic amines and chloroacetyl chloride. For example, acylation of 3-chloroaniline with 2-chloro-2-phenylacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) can yield the target compound . To enhance yields:
- Use anhydrous solvents and controlled temperatures (0–5°C) to minimize side reactions like hydrolysis.
- Employ coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid intermediate if starting from 2-phenylacetic acid derivatives .
- Monitor reaction progress via TLC or HPLC to optimize reaction time and stoichiometry .
How can advanced spectroscopic techniques resolve ambiguities in the structural characterization of this compound?
Answer:
- NMR Analysis : The NMR spectrum will show distinct signals for the aromatic protons (δ 7.2–7.8 ppm), the NH proton (δ ~10 ppm, broad), and the CHCl group (δ ~4.5 ppm). NMR confirms the carbonyl (C=O) at ~165 ppm and the quaternary carbons adjacent to chlorine .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, intramolecular H-bonding between the amide NH and carbonyl O may stabilize the crystal lattice, as seen in analogous N-arylacetamides .
- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm) and N–H bend (~1550 cm) .
What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
- Kinetic Stability Studies : Conduct accelerated degradation experiments in buffered solutions (pH 1–13) at 40–80°C. Monitor degradation products via HPLC-MS to identify hydrolysis pathways (e.g., cleavage of the amide bond or dechlorination) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity. Chlorinated acetamides typically decompose above 200°C, but residual solvents may lower this threshold .
How can computational chemistry aid in predicting the compound’s reactivity and interactions with biological targets?
Answer:
- DFT Calculations : Optimize the molecular geometry to predict electrophilic sites (e.g., chloroacetamide group) prone to nucleophilic attack. Calculate Fukui indices to identify reactive regions .
- Molecular Docking : Screen against enzymes like cytochrome P450 or acetylcholinesterase to predict binding affinities. For example, similar chloroacetamides exhibit herbicidal activity by inhibiting plant acetolactate synthase .
- MD Simulations : Simulate solvation effects and membrane permeability using force fields like OPLS-AA .
What experimental strategies can address discrepancies in reported bioactivity data for chloroacetamide derivatives?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Metabolite Profiling : Identify active metabolites via LC-MS/MS. For instance, oxidative dechlorination may generate less toxic but inactive byproducts .
- Dose-Response Validation : Repeat assays with triplicate samples and statistical validation (e.g., ANOVA) to confirm IC values .
How can researchers design environmentally sustainable degradation pathways for this compound?
Answer:
- Photocatalytic Degradation : Use TiO/UV systems to break down the chloroacetamide moiety into CO, HO, and HCl. Monitor intermediates like 3-chloroaniline, which may require secondary treatment .
- Bioremediation : Screen microbial consortia from contaminated soils for dehalogenase activity. Pseudomonas spp. have shown efficacy in degrading chlorinated aromatics .
- Advanced Oxidation Processes (AOPs) : Test ozonation or Fenton’s reagent to hydroxylate the phenyl rings, enhancing biodegradability .
What crystallographic techniques can elucidate polymorphic forms of this compound?
Answer:
- Single-Crystal XRD : Resolve unit cell parameters and hydrogen-bonding networks. For example, analogous compounds exhibit C–H···O interactions stabilizing specific polymorphs .
- Powder XRD : Compare experimental diffractograms with simulated patterns from crystallographic databases (e.g., Cambridge Structural Database) to identify polymorphic purity .
- DSC/TGA : Detect phase transitions or solvate formation by analyzing melting points and thermal events .
How can researchers mitigate safety risks during handling and disposal of this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure. Chloroacetamides are irritants and potential sensitizers .
- Waste Management : Neutralize acidic/basic residues before disposal. Incinerate halogenated waste at >1000°C with scrubbers to prevent dioxin formation .
- Spill Protocol : Absorb spills with vermiculite, seal in containers, and label as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
